Cobalt(II) meso-tetraphenylporphine

Overview

Description

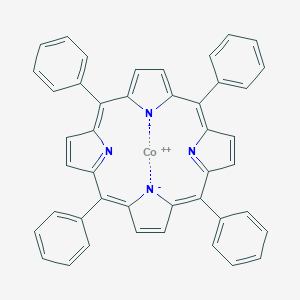

Cobalt(II) meso-tetraphenylporphine is a purple solid with a molecular weight of 671.65 g.mol-1 . It yields brown crystals from Et2O or CHCl3/MeOH and is soluble in most organic solvents except MeOH and pet ether .

Synthesis Analysis

A new porphyrin, 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields . The chemical structures of these synthesized compounds were confirmed by FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy .Molecular Structure Analysis

The chemical structures of these synthesized compounds were confirmed by FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy . Their photophysical properties, namely their molar extinction coefficients, fluorescence quantum yields, and lifetimes, were determined and compared with those of meso-tetraphenylporphyrin .Chemical Reactions Analysis

Square-planar cobalt(II) systems have emerged as powerful carbene transfer catalysts for the synthesis of numerous (hetero)cyclic compounds via cobalt(III)–carbene radical intermediates . Tetraphenyl metal porphyrin, such as cobalt(II) meso-tetraphenylporphyrin, is a mixed reversible inhibitor of plant-esterase from kinetic parameters .Physical And Chemical Properties Analysis

Cobalt(II) meso-tetraphenylporphine is a purple solid with a molecular weight of 671.65 g.mol-1 . It yields brown crystals from Et2O or CHCl3/MeOH and is soluble in most organic solvents except MeOH and pet ether .Scientific Research Applications

Synthesis and Characterization

Cobalt TPP and its derivatives are synthesized in good and quantitative yields . The chemical structures of these synthesized compounds are confirmed by various spectroscopic techniques such as FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy .

Photophysical Properties

The photophysical properties of Cobalt TPP, such as their molar extinction coefficients, fluorescence quantum yields, and lifetimes, are determined and compared with those of meso-tetraphenylporphyrin .

Electrochemical Behaviors

The electrochemical behaviors of Cobalt TPP are examined using cyclic voltammetry . This property makes it useful in electrochemical applications.

Dielectric Properties

Dielectric properties such as the conductivity and the real and imaginary parts of the dielectric modulus of Cobalt TPP are investigated as a function of temperature and frequency . The impedance analysis is carried out using Cole–Cole plots to elucidate the electrical conduction mechanism .

Catalytic Power

The catalytic power of Cobalt TPP is studied for methylene blue (MB) and crystal violet (CV) degradation . The results reveal that Cobalt TPP can be used as a catalyst for the decolourisation of dyes in the presence of H2O2 .

Adsorption Properties

The adsorption properties of Cobalt TPP are studied for methylene blue (MB) and crystal violet (CV) degradation . This property makes it useful in adsorption applications.

Applications in Diverse Fields

Cobalt TPP has potential applications in diverse fields, such as catalysis, photocatalysis, molecular wires, sensitive reagents in photodynamic therapy (PDT) for tumors and cancers, functional dyes and pigments, solar cells, energy transfer, and light-harvesting .

Design of New Synthetic Porphyrins

The substitution of suitable organic groups on the periphery of porphyrin rings as well as the coordination of the metal in the center of the porphyrin ring permit the design of new synthetic porphyrins . This property makes Cobalt TPP useful in the design of new synthetic porphyrins.

Mechanism of Action

Target of Action

Cobalt(II) meso-tetraphenylporphine (Cobalt TPP) is a metalloporphyrin that primarily targets organic dyes such as methylene blue (MB) and crystal violet (CV) for degradation . It acts as a catalyst in the presence of hydrogen peroxide (H2O2) to facilitate the decolorization of these dyes .

Mode of Action

Cobalt TPP interacts with its targets (organic dyes) through a catalytic process. The compound’s electrochemical behaviors were examined using cyclic voltammetry (CV), which revealed its ability to facilitate the degradation of dyes . The catalytic power and the adsorption properties of Cobalt TPP were studied, and it was found that it can be used as a catalyst for the decolorization of dyes in the presence of H2O2 .

Biochemical Pathways

It is known that the compound plays a significant role in the catalytic degradation of organic dyes . This suggests that it may influence pathways related to dye degradation and removal.

Result of Action

The primary result of Cobalt TPP’s action is the degradation of organic dyes. In the presence of H2O2, Cobalt TPP acts as a catalyst to facilitate the decolorization of dyes such as methylene blue (MB) and crystal violet (CV) . This suggests that the compound has significant potential for use in applications related to dye degradation and environmental remediation.

Action Environment

The efficacy and stability of Cobalt TPP are influenced by various environmental factors. For instance, its catalytic activity in dye degradation is carried out in the presence of H2O2 . Furthermore, the compound is soluble in solvents and forms a deep-colored solution . It also exhibits high stability towards oxygen and moisture . These characteristics suggest that the compound’s action, efficacy, and stability can be influenced by factors such as the presence of other chemicals (like H2O2), solvent type, and environmental conditions (like temperature and humidity).

Safety and Hazards

Future Directions

Square-planar cobalt(II) systems have emerged as powerful carbene transfer catalysts for the synthesis of numerous (hetero)cyclic compounds via cobalt(III)–carbene radical intermediates . These systems tend to react via single-electron radical-type pathways that provide new and useful catalytic protocols .

properties

IUPAC Name |

cobalt(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZLYWSRWXFMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28CoN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(II) meso-tetraphenylporphine | |

CAS RN |

14172-90-8 | |

| Record name | [5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]cobalt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Cobalt(II) meso-tetraphenylporphine interact with nitrobenzene and chlorobenzene, and what are the downstream effects that enable their detection?

A1: While the paper doesn't delve into the specific interaction mechanism between Co-TPP and the target molecules, it highlights that the incorporation of Co-TPP onto carbon nanotubes significantly enhances the sensitivity and selectivity towards nitrobenzene and chlorobenzene vapors []. This suggests that Co-TPP likely interacts with these analytes through a combination of weak interactions, such as π-π stacking and van der Waals forces. These interactions could lead to changes in the electrical properties of the carbon nanotube composite material, which can then be measured and correlated to the presence and concentration of the target analytes. Further research is needed to elucidate the exact nature of these interactions and the specific sensing mechanism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)

![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)

![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)